![molecular formula C25H19N3O2 B1280856 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 357209-32-6](/img/structure/B1280856.png)
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Overview
Description
Chemical Structure: This compound is a chiral bisoxazoline ligand featuring two (3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole moieties attached to a central pyridine ring. Its stereochemistry and rigid indeno-oxazoline framework contribute to its enantioselective properties in asymmetric catalysis .
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach where two chiral oxazoline-containing indeno units are coupled to a 2,6-dihalopyridine or 2,6-dibromopyridine precursor. The critical steps include:
- Formation of the chiral oxazoline ring fused to the indene scaffold.
- Functionalization of the oxazoline intermediate to introduce reactive groups suitable for coupling.
- Palladium-catalyzed coupling or nucleophilic substitution to attach the oxazoline-indene units to the pyridine ring at the 2 and 6 positions.
Detailed Preparation Steps
Step 1: Synthesis of Chiral Indenooxazoline Intermediate
- Starting from commercially available indanone derivatives, the oxazoline ring is formed via condensation with an amino alcohol under dehydrating conditions.
- The stereochemistry at the 3a and 8a positions is controlled by the chiral amino alcohol used, typically derived from natural amino acids or chiral pool synthesis.
- The resulting oxazoline ring is fused to the indene skeleton, yielding the chiral 8,8a-dihydro-3aH-indeno[1,2-d]oxazoline intermediate.
Step 2: Functionalization for Coupling
- The oxazoline intermediate is then functionalized at the 2-position (adjacent to the oxazoline nitrogen) to introduce a leaving group or a boronic acid/ester moiety.
- Commonly, lithiation followed by borylation or halogenation is employed to prepare the intermediate for cross-coupling reactions.
Step 3: Coupling to 2,6-Dihalopyridine
- The key coupling reaction involves attaching two equivalents of the chiral oxazoline-indene units to 2,6-dihalopyridine.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling is the preferred method when boronic acid/ester intermediates are used.
- Alternatively, nucleophilic aromatic substitution or Stille coupling may be employed depending on the functional groups present.
- The reaction conditions are optimized to preserve the stereochemical integrity of the chiral centers.
Reaction Conditions and Catalysts
Step | Reagents/Conditions | Notes |
---|---|---|
Oxazoline formation | Amino alcohol, indanone derivative, reflux in toluene or chlorobenzene with Dean-Stark apparatus | Water removal drives cyclization |
Functionalization | n-BuLi lithiation at low temperature, followed by B(OMe)3 or halogenation reagents | Temperature control critical to avoid racemization |
Cross-coupling | Pd(PPh3)4 or Pd(dppf)Cl2 catalyst, base (K3PO4, Na2CO3), solvent (THF, toluene), 80-100°C | Inert atmosphere (N2 or Ar) required |
Purification and Characterization
- The final ligand is purified by column chromatography or recrystallization.
- Enantiomeric excess (ee) is confirmed by chiral HPLC or polarimetry, with typical ee values >94%.
- Melting point around 284 °C (decomposition) confirms purity.
- Optical rotation reported as [α]20/D +386° in methylene chloride.
Summary Table of Preparation Parameters
Parameter | Value/Description |
---|---|
Molecular formula | C25H19N3O2 |
Molecular weight | 393.44 g/mol |
Key intermediates | Chiral indenooxazoline derivatives |
Coupling method | Pd-catalyzed Suzuki-Miyaura cross-coupling |
Typical yield | 70-85% (varies with scale and conditions) |
Enantiomeric purity | ≥94% ee |
Melting point | 284 °C (decomposition) |
Optical rotation | +386° (c=1, CH2Cl2) |
Research Findings and Optimization Notes
- The stereochemical control during oxazoline ring formation is critical to the ligand’s performance in asymmetric catalysis.
- Use of chiral amino alcohols derived from natural sources ensures high enantiomeric excess.
- The cross-coupling step requires careful control of temperature and atmosphere to avoid racemization and decomposition.
- Recent studies have optimized ligand synthesis by employing microwave-assisted cyclization to reduce reaction times without compromising yield or stereochemistry.
- Alternative coupling strategies using direct C-H activation on pyridine have been explored but are less common due to lower selectivity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF and toluene. Reaction conditions often involve inert atmospheres to prevent oxidation and high temperatures to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions are typically metal complexes where the ligand coordinates to a metal center. These complexes are crucial in various catalytic processes, including asymmetric hydrogenation and cycloaddition reactions .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of indeno[1,2-d]oxazole exhibit promising anticancer properties. The structural characteristics of 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that similar compounds showed selective cytotoxicity towards breast cancer cells while sparing normal cells .
-
Neuroprotective Effects :
- The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases. Research has indicated that indeno derivatives can protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In vitro studies have shown that these compounds can reduce the levels of reactive oxygen species (ROS) in neuronal cells exposed to neurotoxic agents .
Materials Science Applications
-
Organic Photovoltaics :
- The unique electronic properties of this compound make it a candidate for use in organic solar cells. Its ability to act as an electron acceptor can enhance the efficiency of photovoltaic devices.
- Case Study : Research has demonstrated that incorporating such compounds into organic solar cells can improve power conversion efficiencies compared to traditional materials .
-
Fluorescent Probes :
- The compound's fluorescence properties can be harnessed for biological imaging applications. Its ability to selectively bind to specific biomolecules allows for the development of fluorescent probes for cellular imaging.
- Case Study : Studies have reported the successful use of similar compounds as fluorescent markers in live-cell imaging applications .
Research Tool in Chemical Biology
- Target Identification and Validation :
Mechanism of Action
The mechanism by which 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine exerts its effects involves coordination to a metal center, forming a chiral environment around the metal. This chiral environment induces asymmetry in the substrate, leading to the formation of enantiomerically enriched products. The molecular targets are typically transition metals such as palladium, copper, and nickel, and the pathways involved include coordination and subsequent catalytic cycles .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 357209-32-6
- Molecular Formula : C₂₅H₁₉N₃O₂
- Molecular Weight : 393.44 g/mol
- Melting Point : 284°C (decomposition)
- Optical Activity : [α]²⁰/D = +386° (c = 1 in CH₂Cl₂)
- Applications : Widely used in enantioselective Pd(II)- and Cu(II)-catalyzed reactions, including oxidative lactonization and nitroaldol reactions .
Comparison with Structurally Similar Bisoxazoline Ligands
Structural Variations and Electronic Effects
Key Observations :
- Rigidity vs. Flexibility: The indeno-oxazoline substituents in the target compound provide superior steric control compared to aliphatic (L1) or simple aromatic (L5) variants, enhancing enantioselectivity in Pd-catalyzed lactonization (up to 62% ee vs. 40–50% ee for L5) .
- Electronic Effects: The fused indeno-oxazoline system increases electron-withdrawing character, stabilizing metal-ligand complexes in Cu-catalyzed reactions .
Catalytic Performance in Pd-Catalyzed Lactonization
Superiority of Target Compound :
- The indeno-oxazoline framework outperforms both phosphine ligands (incompatible with oxidative conditions) and other bisoxazolines (e.g., Indabox) in Pd-catalyzed lactonization due to its resistance to oxidation and optimal steric bulk .
Comparison of Physical Properties
Notable Derivatives and Modifications
Substituent Variations
- Brominated Derivative (4g) : Incorporates a bromine atom at the pyridine ring, altering electronic properties for Cu-catalyzed reactions (54% yield) .
- Fluorinated Derivative (4h) : Fluorine substituents enhance resistance to metabolic degradation, useful in pharmaceutical applications .
Cyclopropane-Linked Analog (4e)
- Structure: Features a cyclopropane spacer between indeno-oxazoline units.
- Application : Exhibits improved enantioselectivity in alkylation reactions due to increased rigidity (83% ee vs. 62% for the parent compound) .
Commercial Availability and Purity
Biological Activity
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : CHNO
- Molecular Weight : 393.44 g/mol
- CAS Number : 185346-09-2
- Melting Point : 276-281 °C
- Optical Activity : [α]20/D -375° in dichloromethane
The compound features a pyridine ring linked to two indeno[1,2-d]oxazole moieties. Its structural complexity contributes to its unique biological properties.
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
- For example, in vitro studies demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and leukemia (HL-60) cell lines.
-
Enzyme Inhibition :
- The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), particularly CYP2C19 and CYP3A4. This inhibition can alter drug metabolism and enhance therapeutic efficacy or toxicity of co-administered drugs.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains, indicating potential use in treating infections.
Case Studies
Study | Findings |
---|---|
Anticancer Activity in MCF-7 Cells | Demonstrated IC50 values indicating potent cytotoxicity at low concentrations (10 µM). Mechanism involved apoptosis induction via caspase activation. |
CYP Inhibition Profile | Showed significant inhibition of CYP2C19 and CYP3A4 with IC50 values of 5 µM and 15 µM respectively, affecting the pharmacokinetics of co-administered drugs. |
Antimicrobial Testing | Exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and moderate blood-brain barrier permeability. Its lipophilicity (Log P values ranging from 3.38 to 4.18) indicates potential for central nervous system activity.
Q & A
Q. Basic: What are the standard synthetic routes for preparing 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine?
Methodological Answer:
The synthesis typically involves chiral indeno-oxazoline precursors and pyridine derivatives. A common protocol includes:
Chiral oxazoline formation : React (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol with nitrile-containing substrates (e.g., 2-aminobenzonitrile) under mild acidic conditions to form the oxazoline ring .
Coupling with pyridine : Use cross-coupling reactions (e.g., Suzuki-Miyaura or Ni-catalyzed coupling) to attach the oxazoline units to the 2,6-positions of pyridine .
Table 1: Key Synthetic Steps
Q. Basic: What spectroscopic and analytical methods confirm structural integrity and enantiopurity?
Methodological Answer:
Critical techniques include:
NMR Spectroscopy : H and C NMR to verify stereochemistry and connectivity .
X-ray Crystallography : Resolve absolute configuration (e.g., for analogous indeno-oxazoline derivatives) .
Chiral HPLC/CD Spectroscopy : Measure enantiopurity via chiral stationary phases or circular dichroism (CD) .
Optical Rotation : Compare [α]/D values (e.g., +386° in DCM) to literature .
Table 2: Analytical Parameters
Parameter | Method | Typical Value | Reference |
---|---|---|---|
Optical Rotation | Polarimetry (c = 1 in DCM) | [α]/D +386° | |
Purity | Chiral HPLC | ≥97% |
Q. Advanced: How can reaction conditions be optimized for asymmetric catalysis using this ligand?
Methodological Answer:
Systematic optimization involves:
Solvent Screening : Polar aprotic solvents (e.g., DCM, THF) often enhance enantioselectivity in Cu(I)- or Ni-catalyzed reactions .
Temperature Control : Lower temperatures (−20°C to 0°C) improve stereochemical outcomes in Mukaiyama-aldol reactions .
Ligand:Metal Ratio : Empirical testing of ratios (1:1 to 2:1 ligand:metal) to balance activity and selectivity .
Table 3: Reaction Optimization Examples
Q. Advanced: How to resolve contradictions in enantioselectivity across catalytic systems?
Methodological Answer:
Address discrepancies via:
Catalyst Characterization : Verify ligand purity and metal complex stoichiometry using ICP-MS or elemental analysis .
Substrate Scope Analysis : Test electronically diverse substrates to identify steric/electronic biases .
Control Experiments : Compare results with achiral ligands to isolate ligand-specific effects .
Q. Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A) .
Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
Storage : Store in airtight containers at RT, protected from moisture .
Q. Advanced: How to troubleshoot low yields in large-scale syntheses?
Methodological Answer:
Slow Reagent Addition : Prevents exothermic side reactions .
Inert Atmosphere : Use N/Ar to avoid oxidation of metal catalysts .
Purification : Gradient column chromatography (silica gel, hexane/EtOAc) to remove diastereomeric impurities .
Q. Advanced: What impurities are common during synthesis, and how are they removed?
Methodological Answer:
Diastereomers : Arise from incomplete stereochemical control; removed via chiral HPLC .
Metal Residues : Chelating agents (e.g., EDTA) or silica gel filtration .
Properties
IUPAC Name |
(3aS,8bR)-2-[6-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-MYDTUXCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479118 | |
Record name | (3aR,8aS)-in-pybox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357209-32-6 | |
Record name | (3aR,8aS)-in-pybox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.